is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .
It can be used to identify receptor-ligand interactions by chemical crosslinking.
It can be used to identify near-neighbor protein interactions.
BS3 Crosslinker can be used for cross-linking and targeting of mouse erythrocytes .
It can be used for cross-linking of calveolin proteins .
BS3 Crosslinker can be used for cross-linking of growth factors to proteinase inhibitor .
It can be used for cross-linking of glass bead .
BS3 can be used as a surface active agent .
Its good emulsification and dispersion performance makes BS3 suitable for preparing colloid solutions, used for stabilizing colloid systems .
BS3 can be used as a catalyst or auxiliary for certain chemical reactions .
Bis(sulfosuccinimidyl) suberate sodium salt, commonly referred to as Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional cross-linking reagent with the chemical formula and a molecular weight of 572.43 g/mol. This compound is characterized by its ability to react with primary amines, forming stable amide bonds, which makes it particularly useful in biochemical applications such as protein cross-linking and conjugation processes. The compound is typically available as a white to light tan solid and is soluble in water, making it ideal for various laboratory applications .
BS3 acts as a cross-linking agent by forming amide bonds with primary amines on biomolecules. The NHS ester groups on BS3 are highly susceptible to nucleophilic attack by amine groups. This reaction results in the formation of a covalent bond between BS3 and the biomolecule. The presence of two NHS ester groups allows BS3 to link two separate biomolecules, effectively creating a conjugate [].
The primary reaction mechanism of bis(sulfosuccinimidyl) suberate sodium salt involves the nucleophilic attack of primary amines on the N-hydroxysuccinimide (NHS) ester groups present in the compound. This reaction leads to the formation of stable amide bonds, effectively linking biomolecules together. The general reaction can be represented as follows:
This ability to form covalent bonds enables researchers to stabilize protein interactions and study their dynamics under various conditions .
Bis(sulfosuccinimidyl) suberate sodium salt exhibits significant biological activity due to its reactivity with primary amines on proteins and other biomolecules. It is primarily used in:
The compound's membrane impermeability ensures that it predominantly interacts with extracellular proteins, making it suitable for various cell-based assays.
The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysuccinimide (NHS) under controlled conditions. The general steps include:
While specific proprietary methods may vary among manufacturers, this general approach remains consistent across different synthesis protocols .
Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in biochemical research and biotechnology:
Interaction studies involving bis(sulfosuccinimidyl) suberate sodium salt often focus on understanding protein-protein interactions and receptor-ligand dynamics. By cross-linking proteins that interact transiently or weakly, researchers can stabilize these interactions for further analysis using techniques such as mass spectrometry or Western blotting. This capability is crucial for elucidating complex biological pathways and mechanisms .
Several compounds share similarities with bis(sulfosuccinimidyl) suberate sodium salt, particularly in their use as cross-linkers. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Disuccinimidyl suberate | Homobifunctional | More reactive than bis(sulfosuccinimidyl) suberate; used for stronger cross-linking. |
Glutaraldehyde | Homobifunctional | A small molecule that reacts with amines but is less selective than bis(sulfosuccinimidyl) suberate. |
Ethylene glycol dimethacrylate | Multifunctional | Used in polymer chemistry; offers different cross-linking properties due to its structure. |
N-Hydroxysuccinimide | Monofunctional | Serves as a building block for more complex cross-linkers; less versatile than bis(sulfosuccinimidyl) suberate. |
Bis(sulfosuccinimidyl) suberate sodium salt stands out due to its water solubility, membrane impermeability, and ability to form stable conjugates specifically through amide bond formation with primary amines, making it particularly valuable in biochemical assays where precise control over molecular interactions is required .